molecular formula C19H20N2O3 B5620153 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid

5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid

Cat. No.: B5620153
M. Wt: 324.4 g/mol
InChI Key: DSBWFXLBQXYTRQ-UHFFFAOYSA-N
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Description

5-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid is a complex organic compound that features a dibenzoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate amine under acidic conditions.

    Amination: The dibenzoazepine core is then subjected to amination using a suitable amine reagent to introduce the amino group at the desired position.

    Acylation: The aminated dibenzoazepine is further reacted with a suitable acylating agent, such as succinic anhydride, to introduce the oxopentanoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be employed to modify the oxopentanoic acid moiety, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has been studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development, particularly in targeting diseases where these proteins play a crucial role.

Medicine

In medicine, the compound’s potential therapeutic properties are of great interest. Research has focused on its use as a lead compound for developing drugs to treat conditions such as cancer, neurological disorders, and inflammatory diseases. Its ability to modulate specific biological pathways makes it a promising candidate for further investigation.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound shares the dibenzoazepine core but lacks the oxopentanoic acid moiety.

    Carbamazepine: A well-known anticonvulsant drug that also features a dibenzoazepine structure.

    Oxcarbazepine: A derivative of carbamazepine with similar therapeutic uses.

Uniqueness

What sets 5-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-5-oxopentanoic acid apart from these similar compounds is the presence of the oxopentanoic acid moiety. This functional group enhances its chemical reactivity and potential biological activity, making it a unique and valuable compound for further research and development.

Properties

IUPAC Name

5-(5,6-dihydrobenzo[b][1]benzazepin-11-ylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(10-5-11-19(23)24)20-21-16-8-3-1-6-14(16)12-13-15-7-2-4-9-17(15)21/h1-4,6-9H,5,10-13H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBWFXLBQXYTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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